1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride
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Overview
Description
1-Oxa-8-thia-4-azaspiro[55]undecane hydrochloride is a spirocyclic compound characterized by a unique structure that includes oxygen, sulfur, and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction often involves the use of reagents such as diethylaminosulfur trifluoride (DAST) for fluorination .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has several scientific research applications:
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents with improved efficacy and selectivity.
Industry: It is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. For instance, as an inhibitor of the MmpL3 protein, the compound disrupts the protein’s function, leading to the inhibition of Mycobacterium tuberculosis growth . The molecular pathways involved include binding to the active site of the target protein, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-8-azaspiro[5.5]undecane: Similar in structure but lacks the sulfur atom, affecting its reactivity and applications.
1-Oxa-9-azaspiro[5.5]undecane: Contains an additional nitrogen atom, which can alter its biological activity and chemical properties.
4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride:
Uniqueness
1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents with specific desired characteristics.
Properties
Molecular Formula |
C8H16ClNOS |
---|---|
Molecular Weight |
209.74 g/mol |
IUPAC Name |
1-oxa-8-thia-4-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C8H15NOS.ClH/c1-2-8(7-11-5-1)6-9-3-4-10-8;/h9H,1-7H2;1H |
InChI Key |
ZKJSVLQDWZHUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCCO2)CSC1.Cl |
Origin of Product |
United States |
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